molecular formula C6H10F3N B584700 2-(Trifluoromethyl)cyclopentan-1-amine CAS No. 1260678-84-9

2-(Trifluoromethyl)cyclopentan-1-amine

Cat. No.: B584700
CAS No.: 1260678-84-9
M. Wt: 153.148
InChI Key: CPYZHYSCBMUTQT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclopentan-1-amine is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. The presence of a trifluoromethyl group attached to a cyclopentane ring imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method offers good functional group tolerance and utilizes inexpensive or easy-to-handle materials.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)cyclopentan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

Scientific Research Applications

2-(Trifluoromethyl)cyclopentan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)cyclohexan-1-amine
  • 2-(Trifluoromethyl)cyclobutan-1-amine
  • 2-(Trifluoromethyl)cyclopropan-1-amine

Comparison: 2-(Trifluoromethyl)cyclopentan-1-amine is unique due to its five-membered cyclopentane ring, which imparts distinct steric and electronic properties compared to its cyclohexane, cyclobutane, and cyclopropane analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(trifluoromethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)4-2-1-3-5(4)10/h4-5H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYZHYSCBMUTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695251
Record name 2-(Trifluoromethyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260678-84-9
Record name 2-(Trifluoromethyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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